molecular formula C9H15NO4S B3323055 N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine CAS No. 159092-64-5

N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine

Cat. No. B3323055
CAS RN: 159092-64-5
M. Wt: 233.29 g/mol
InChI Key: FKFOCGZWTJHIGU-MQWKRIRWSA-N
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Description

N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine (CHEBI:165880) is a N-acyl-L-amino acid . Its IUPAC name is (2R)-2-acetamido-3-(2-hydroxybut-3-enylsulanyl)propanoic acid .


Molecular Structure Analysis

The molecular formula of N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine is C9H15NO4S . The molecule contains a total of 29 bonds. There are 14 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .


Physical And Chemical Properties Analysis

The average mass of N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine is 233.280 and its mono-isotopic mass is 233.07218 .

Scientific Research Applications

Metabolic Studies and Biomarker Identification

  • N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine has been identified as a metabolite in studies investigating the in vivo metabolism of 1,3-Butadiene (BD) in rats and mice. This compound is a significant metabolite, accounting for a notable proportion of total metabolites excreted, highlighting its relevance in metabolic studies related to BD exposure (Nauhaus et al., 1996).

Biomonitoring and Occupational Health

  • In occupational health research, N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine is a significant biomarker. Studies focusing on workers exposed to BD in petrochemical plants used this metabolite for assessing exposure and understanding the health risks associated with BD (Fustinoni et al., 2004).

Environmental Exposure Analysis

  • The presence of N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine in human urine is used to assess environmental exposure to BD. Its detection in population studies helps in understanding the extent of exposure to BD and related compounds in various environments (Nieto et al., 2021).

Chemical Synthesis and Characterization

  • Research into the synthesis and characterization of N-acetyl-L-cysteine S-conjugates of butadiene monoxide, which include N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine, provides insight into the chemical properties and potential applications of these compounds in various scientific fields (Elfarra et al., 1995).

Metabolic Pathway Analysis

  • Studies on cysteine S-conjugate N-acetyltransferase from rat kidney microsomes have implications for understanding the metabolic pathways involving N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine and related compounds (Duffel & Jakoby, 1982).

Corrosion Inhibition Studies

  • Research on the inhibition of corrosion of mild steel by L-Cysteine and its derivatives, including N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine, offers insights into the potential applications of these compounds in materials science and engineering (Fu et al., 2011).

Future Directions

The future research directions could involve further investigation into the potential health effects of N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine, given the association of similar compounds with cardio-cerebrovascular diseases .

properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxybut-3-enylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFOCGZWTJHIGU-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC(C=C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C=C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675527
Record name N-Acetyl-S-(2-hydroxybut-3-en-1-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine

CAS RN

159092-64-5
Record name N-Acetyl-S-(2-hydroxybut-3-en-1-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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